molecular formula C20H22BrN3O4 B5034564 [(5-BROMOPYRIDIN-2-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE

[(5-BROMOPYRIDIN-2-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE

Cat. No.: B5034564
M. Wt: 448.3 g/mol
InChI Key: WUGRHYKVZYJFDH-UHFFFAOYSA-N
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Description

[(5-BROMOPYRIDIN-2-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE is a complex organic compound that features a bromopyridine moiety, a carbamoyl group, and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-BROMOPYRIDIN-2-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE typically involves multiple steps. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine . This intermediate can then be reacted with carbamoyl chloride to introduce the carbamoyl group. The final step involves coupling this intermediate with 4-methyl-2-(phenylformamido)pentanoic acid under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[(5-BROMOPYRIDIN-2-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE can undergo various types of chemical reactions, including:

    Oxidation: The bromopyridine moiety can be oxidized under strong oxidative conditions.

    Reduction: The carbamoyl group can be reduced to an amine under reductive conditions.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromopyridine moiety could yield pyridine N-oxide derivatives, while reduction of the carbamoyl group would yield the corresponding amine.

Scientific Research Applications

[(5-BROMOPYRIDIN-2-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [(5-BROMOPYRIDIN-2-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety might play a role in binding to these targets, while the carbamoyl and phenylformamido groups could influence the compound’s overall bioactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-BROMOPYRIDIN-2-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE is unique due to its combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both the carbamoyl and phenylformamido groups, along with the bromopyridine moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O4/c1-13(2)10-16(23-19(26)14-6-4-3-5-7-14)20(27)28-12-18(25)24-17-9-8-15(21)11-22-17/h3-9,11,13,16H,10,12H2,1-2H3,(H,23,26)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGRHYKVZYJFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC(=O)NC1=NC=C(C=C1)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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